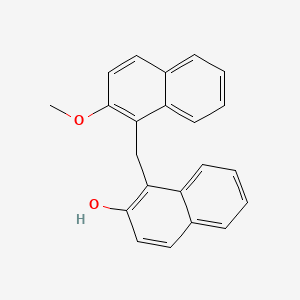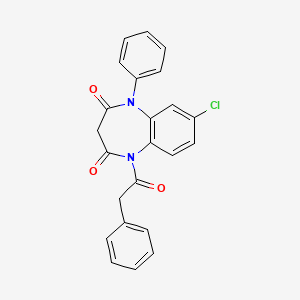
7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their central nervous system-related activities, including anxiolytic, sedative, and anticonvulsant properties. This specific compound is structurally related to diazepam, a widely used medication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the reaction of 2-amino-5-chlorobenzophenone with phenylacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzodiazepine core. The reaction conditions often include the use of solvents like acetic acid and catalysts such as sodium acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Solvent-free conditions are sometimes employed to reduce environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and halogen-substituted derivatives .
Scientific Research Applications
7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with various biological targets, including GABA receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of pharmaceutical formulations.
Mechanism of Action
The compound exerts its effects by binding to the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. This binding enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, resulting in sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: 7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one
Alprazolam: 8-Chloro-1-methyl-6-phenyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine
Uniqueness
7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is unique due to its specific substitution pattern and the presence of the phenylacetyl group, which may confer distinct pharmacological properties compared to other benzodiazepines .
Properties
CAS No. |
24826-64-0 |
|---|---|
Molecular Formula |
C23H17ClN2O3 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
7-chloro-5-phenyl-1-(2-phenylacetyl)-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C23H17ClN2O3/c24-17-11-12-19-20(14-17)25(18-9-5-2-6-10-18)22(28)15-23(29)26(19)21(27)13-16-7-3-1-4-8-16/h1-12,14H,13,15H2 |
InChI Key |
SYYZVJYGTBEQGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C(C=CC(=C2)Cl)N(C1=O)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


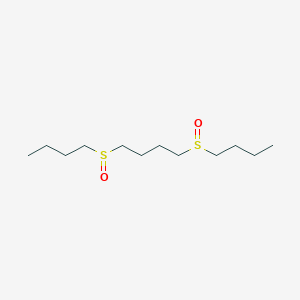
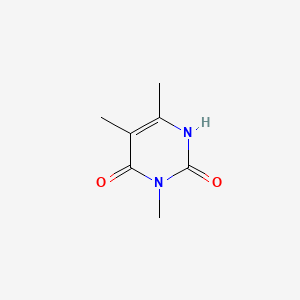
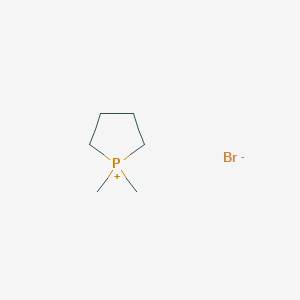
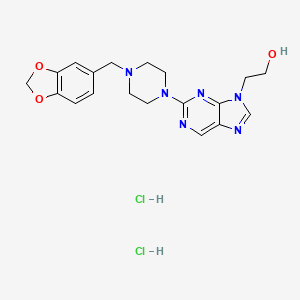
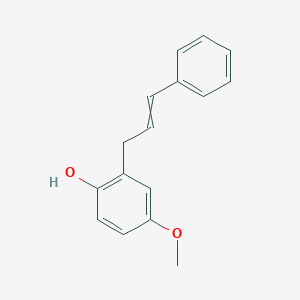
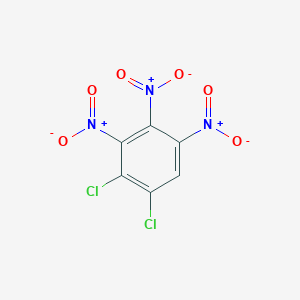
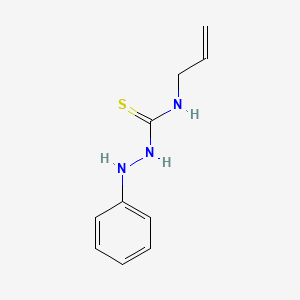
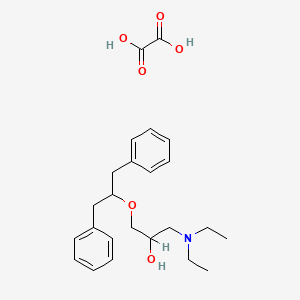
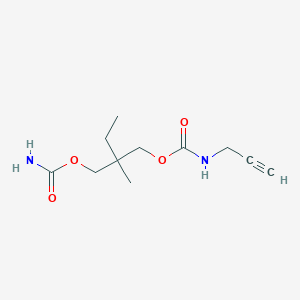
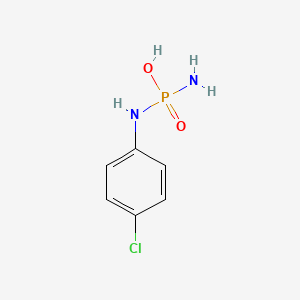
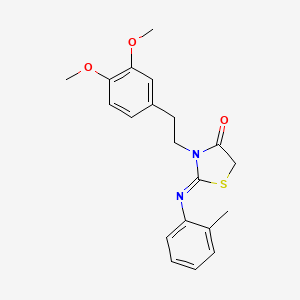
![2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14694820.png)
